3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine
Description
3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine is a piperidine derivative characterized by a trifluoromethoxy-substituted phenoxymethyl group at the 3-position of the piperidine ring. This compound is notable for its role in medicinal chemistry, particularly as a structural component in inhibitors targeting enzymes such as soluble epoxide hydrolase (sEH) . The trifluoromethoxy group enhances metabolic stability compared to bulkier substituents like adamantyl, making it a preferred moiety in drug design . Its molecular formula is C₁₃H₁₆F₃NO₂, with a molar mass of 287.27 g/mol (predicted) and a pKa of 9.88±0.10, indicating moderate basicity .
Properties
IUPAC Name |
3-[[4-(trifluoromethoxy)phenoxy]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)19-12-5-3-11(4-6-12)18-9-10-2-1-7-17-8-10/h3-6,10,17H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKVFZOTDRJDNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619770 | |
| Record name | 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405090-60-0 | |
| Record name | 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine typically involves the reaction of 4-(trifluoromethoxy)phenol with piperidine derivatives. One common method is the nucleophilic substitution reaction where 4-(trifluoromethoxy)phenol is reacted with a piperidine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | 3-{[4-(CF₃)phenoxy]methyl}piperidine | Paroxetine |
|---|---|---|---|
| Molecular Weight (g/mol) | 287.27 | 259.27 | 365.83 (HCl salt) |
| pKa | 9.88±0.10 | 9.50±0.15 (predicted) | 9.8 (basic piperidine) |
| LogP (Predicted) | 2.8 | 3.2 | 3.5 |
| Metabolic Stability | High (OCF₃ group) | Moderate (CF₃ group) | Moderate (benzodioxole) |
Case Study: Target Compound vs. Paroxetine
While both compounds are piperidine derivatives, paroxetine’s benzodioxolyloxy group and 4-fluorophenyl substituent confer selectivity for serotonin reuptake inhibition (Ki = 0.3 nM for SERT) . In contrast, the target compound’s trifluoromethoxy phenoxymethyl group optimizes interactions with sEH’s hydrophobic pocket, achieving IC₅₀ values <10 nM in optimized urea derivatives .
Biological Activity
3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine, a compound featuring a trifluoromethoxy group, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on structure-activity relationships (SAR), therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a piperidine ring substituted with a phenoxy group that is further substituted with a trifluoromethoxy moiety. The trifluoromethoxy group is known to enhance the lipophilicity and metabolic stability of compounds, influencing their biological activity.
Antimycobacterial Activity
Research indicates that compounds similar to this compound exhibit significant antimycobacterial properties. For instance, derivatives with the trifluoromethoxy group have shown improved potency against Mycobacterium tuberculosis (M.tb). In a study evaluating various analogs, compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) as low as 0.024 µM against M.tb, indicating strong bactericidal activity .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of the trifluoromethoxy substitution in enhancing biological activity. The introduction of this group has been linked to increased potency in inhibiting serotonin uptake and enhancing selectivity for dopamine transporters. For example, compounds with the para-trifluoromethoxy substitution exhibited a six-fold increase in potency compared to their non-fluorinated counterparts .
Case Studies
- Delamanid : A notable compound related to this compound is Delamanid, which is used for treating multidrug-resistant tuberculosis. Delamanid's mechanism involves disrupting the cell wall metabolism of M.tb, showcasing how similar structural motifs can lead to significant therapeutic applications .
- Dopamine Transporter Ligands : Research on piperidine analogs has revealed that modifications can lead to compounds with high selectivity for dopamine transporters. For instance, certain derivatives demonstrated selectivity ratios (5HT/DA) exceeding 49, indicating potential applications in treating neurological disorders .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound derivatives suggests favorable absorption and distribution characteristics due to the lipophilic nature conferred by the trifluoromethoxy group. However, toxicity assessments are crucial; some analogs have shown hERG inhibition, which raises concerns regarding cardiac safety .
Summary Table of Biological Activities
| Compound | Activity | MIC (µM) | Selectivity | Notes |
|---|---|---|---|---|
| This compound | Antimycobacterial | 0.024 | N/A | Strong activity against M.tb |
| Delamanid | Antituberculosis | N/A | N/A | Approved for MDR-TB treatment |
| Dopamine Transporter Analogs | Neurological | N/A | 49 (5HT/DA) | High selectivity for DA transporter |
Q & A
Q. What are the optimal synthetic routes for 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine, and how are intermediates purified?
Methodological Answer: The synthesis typically involves coupling a trifluoromethoxy-substituted phenol derivative with a piperidine scaffold. For example:
Step 1: React 4-(trifluoromethoxy)phenol with a bromomethyl-piperidine derivative in the presence of a base (e.g., K₂CO₃ or NaH) to form the ether linkage .
Step 2: Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to remove unreacted starting materials and byproducts .
Step 3: Confirm purity using HPLC (>98%) and characterize intermediates via H/C NMR and high-resolution mass spectrometry (HRMS) .
Key Considerations:
Q. How is the compound characterized analytically, and what spectral markers are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry:
- ESI-MS: Expected [M+H]⁺ peak at m/z 306.1 (C₁₄H₁₇F₃NO₂⁺) .
- Elemental Analysis:
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- Reaction Path Modeling: Use density functional theory (DFT) to calculate activation energies for potential reactions (e.g., oxidation of the piperidine ring or cleavage of the trifluoromethoxy group). Software like Gaussian or ORCA can optimize transition states .
- Solvent Effects: Simulate solvation free energies (COSMO-RS) to predict reaction outcomes in polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) .
- Validation: Compare computational predictions with experimental results (e.g., HPLC yield trends) to refine models .
Example Workflow:
Optimize reactant/product geometries at the B3LYP/6-31G* level.
Calculate Gibbs free energy changes for proposed mechanisms.
Prioritize reactions with ΔG < 25 kcal/mol for experimental testing .
Q. What strategies resolve contradictions in bioactivity data between enantiomers of this compound?
Methodological Answer:
- Enantiomer Separation:
- Use chiral HPLC (Chiralpak IA column, isocratic elution with hexane/isopropanol 90:10) to isolate (+)- and (−)-enantiomers .
- Biological Assays:
- Data Reconciliation:
Q. How can researchers optimize reaction conditions to minimize byproducts during scale-up?
Methodological Answer:
- Design of Experiments (DoE):
- Kinetic Studies:
- Scale-Up Protocol:
- Pilot studies in a flow reactor (1–10 L scale) improve mixing and heat transfer, reducing side reactions like polymerization of phenolic intermediates .
Q. What are the challenges in assessing the metabolic stability of this compound, and how are they addressed?
Methodological Answer:
- In Vitro Metabolism:
- Isotope Labeling:
- Data Interpretation:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
